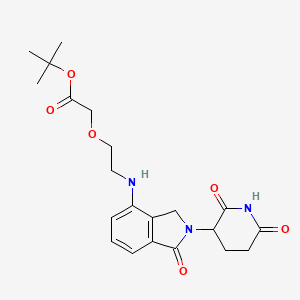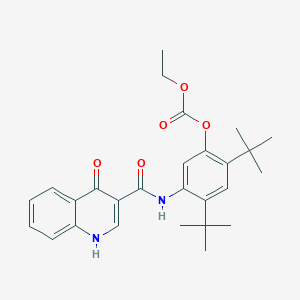
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention as a component of lipid nanoparticles (LNPs) used in various scientific and medical applications, including mRNA vaccines .
Métodos De Preparación
The preparation of ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications .
Análisis De Reacciones Químicas
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using common reducing agents, altering its chemical structure.
Aplicaciones Científicas De Investigación
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles, which are essential for drug delivery systems.
Biology: The compound is utilized in the development of lipid-based carriers for gene therapy and vaccine delivery.
Industry: The compound is used in the production of various pharmaceutical formulations and cosmetic products.
Mecanismo De Acción
The mechanism of action of ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate and protect fragile molecules like mRNA. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction promotes the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and expression of the target protein .
Comparación Con Compuestos Similares
Similar compounds to ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) include:
(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A lipid used in the formation of lipid nanoparticles for drug delivery.
Cholesterol: Often used in combination with other lipids to stabilize lipid nanoparticles.
The uniqueness of ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a vital component in modern vaccine technology .
Propiedades
Fórmula molecular |
C42H83NO5 |
|---|---|
Peso molecular |
682.1 g/mol |
Nombre IUPAC |
4-[4-(2-hexyldecanoyloxy)butyl-(2-hydroxyethyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C42H83NO5/c1-5-9-13-17-19-23-31-39(29-21-15-11-7-3)41(45)47-37-27-25-33-43(35-36-44)34-26-28-38-48-42(46)40(30-22-16-12-8-4)32-24-20-18-14-10-6-2/h39-40,44H,5-38H2,1-4H3 |
Clave InChI |
DCXJYYJSCUXQKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)

![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)




